Cyclopenta[b]thiazolo[4,5-e]indole
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Overview
Description
Cyclopenta[b]thiazolo[4,5-e]indole is a heterocyclic compound that features a fused ring system combining cyclopentane, thiazole, and indole structures
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Cyclopenta[b]thiazolo[4,5-e]indole typically involves multi-step processes that include cycloaddition reactions, condensation reactions, and rearrangement reactions. Some common synthetic routes include:
[3 + 2] Cycloaddition: This method involves the reaction of an indole derivative with a thiazole precursor under specific conditions to form the fused ring system.
Yonemitsu Condensation: This condensation reaction involves the formation of the thiazole ring followed by cyclization with an indole derivative.
Gold(I) Catalyzed Rautenstrauch Rearrangement: This method uses gold(I) catalysts to facilitate the rearrangement of precursor molecules into the desired fused ring system.
Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the above-mentioned synthetic routes to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions: Cyclopenta[b]thiazolo[4,5-e]indole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the fused ring system.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Hydrogen gas, palladium catalyst.
Substitution: Halogenating agents, nucleophiles such as amines or thiols.
Major Products Formed:
Oxidation: Formation of oxidized derivatives with functional groups such as ketones or carboxylic acids.
Reduction: Formation of reduced derivatives with additional hydrogen atoms.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
Cyclopenta[b]thiazolo[4,5-e]indole has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for the development of new therapeutic agents.
Mechanism of Action
The mechanism of action of Cyclopenta[b]thiazolo[4,5-e]indole is not fully understood. it is believed to interact with various molecular targets and pathways, including:
Molecular Targets: Enzymes, receptors, and other proteins involved in biological processes.
Pathways Involved: Signal transduction pathways, metabolic pathways, and gene expression regulation.
Comparison with Similar Compounds
Cyclopenta[b]thiazolo[4,5-e]indole can be compared with other similar compounds, such as:
Cyclopenta[b]indoles: These compounds share the cyclopentane and indole structures but lack the thiazole ring.
Thiazolo[4,5-d]thiazoles: These compounds feature a thiazole ring system but differ in the overall ring fusion pattern.
Triazolo[3,4-b][1,3,4]thiadiazines: These compounds have a similar fused ring system but include a triazole ring instead of an indole ring.
Uniqueness: this compound is unique due to its specific combination of cyclopentane, thiazole, and indole rings, which imparts distinct chemical and biological properties.
Properties
CAS No. |
19563-68-9 |
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Molecular Formula |
C12H6N2S |
Molecular Weight |
210.254 |
InChI |
InChI=1S/C12H6N2S/c1-2-7-8(3-1)14-9-4-5-10-12(11(7)9)13-6-15-10/h1-6H |
InChI Key |
CQZQNXMOBLCYOP-UHFFFAOYSA-N |
SMILES |
C1=CC2=C3C(=NC2=C1)C=CC4=C3N=CS4 |
Synonyms |
Cyclopenta[4,5]pyrrolo[3,2-e]benzothiazole (8CI,9CI) |
Origin of Product |
United States |
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